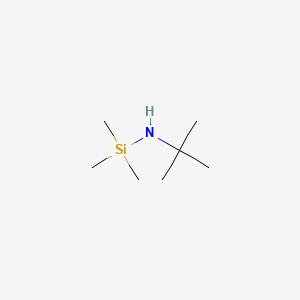

N-tert-Butyltrimethylsilylamine

Overview

Description

N-tert-Butyltrimethylsilylamine is a chemical compound with the molecular formula (CH₃)₃SiNHC(CH₃)₃. It is also known as N-(Trimethylsilyl)-tert-butylamine. This compound is characterized by the presence of a trimethylsilyl group attached to a tert-butylamine moiety. It is a clear, colorless liquid with a molecular weight of 145.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyltrimethylsilylamine can be synthesized through the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

(CH₃)₃SiCl+NH₂C(CH₃)₃→(CH₃)₃SiNHC(CH₃)₃+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyltrimethylsilylamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: It can be reduced under specific conditions to yield amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like acetone or dichloromethane.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted amines.

Oxidation Reactions: Products include oxides and hydroxylamines.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Synthesis of Metal Complexes

One of the prominent applications of TBS-NH-t-Bu is in the synthesis of metal complexes, particularly those involving transition metals.

- Vanadium Complexes : TBS-NH-t-Bu has been used to synthesize cationic vanadium bisimido complexes, which are crucial in catalysis and materials science. For example, the reaction of TBS-NH-t-Bu with vanadium precursors leads to complex formation that has been characterized using X-ray crystallography .

- Refractory Metal Precursors : The compound serves as a precursor in the chemical vapor deposition (CVD) of refractory metals and their nitrides. Studies have shown that treating TBS-NH-t-Bu with tantalum chloride results in the formation of tantalum imide complexes, which are valuable for thin film deposition applications .

Organic Synthesis

TBS-NH-t-Bu plays a significant role in organic synthesis, particularly in the formation of nitrogen-containing compounds.

- Alkylaminomethylphosphonates : The compound facilitates the synthesis of N-alkylaminomethylphosphonates through nucleophilic substitution reactions. This application is particularly relevant in pharmaceutical chemistry for developing bioactive compounds .

- Chalcogenides : It is also employed in the preparation of selenium and tellurium chalcogenides, which have applications in electronics and photonics .

Catalysis

TBS-NH-t-Bu has been recognized for its catalytic properties, especially in reactions involving nitrogen.

- Hydroamination Reactions : The compound has been utilized as a catalyst for hydroamination reactions, which are essential for synthesizing amines from alkenes and alkynes. This application highlights its importance in producing fine chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, TBS-NH-t-Bu serves as an important reagent.

- NMR Studies : It has been used as an indicator molecule in NMR-based pH determination methods, providing accurate measurements free from glass electrode errors in highly basic media .

Case Studies

Mechanism of Action

The mechanism of action of N-tert-Butyltrimethylsilylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

- N-(Trimethylsilyl)dimethylamine

- N-(Trimethylsilyl)ethylamine

- N-(Trimethylsilyl)propylamine

Uniqueness

N-tert-Butyltrimethylsilylamine is unique due to the presence of both a tert-butyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability of reaction intermediates, making it a valuable reagent in various synthetic applications .

Biological Activity

N-tert-Butyltrimethylsilylamine (TBSNHtBu) is a compound with significant applications in organic synthesis and materials science. Its biological activity, although less explored than its chemical utility, has garnered attention due to its potential role in various biochemical processes and as a precursor in the synthesis of biologically relevant compounds.

This compound has the molecular formula CHNSi and is characterized by a trimethylsilyl group attached to a tert-butylamine structure. It is known for its reactivity with various transition metal complexes, which can lead to the formation of new materials with tailored properties.

| Property | Value |

|---|---|

| Molecular Weight | 145.24 g/mol |

| CAS Number | 5577-67-3 |

| Appearance | Colorless liquid |

| Boiling Point | 92 °C |

| Solubility | Soluble in organic solvents |

1. Precursor in Synthesis

This compound has been utilized as a precursor in the synthesis of various metal complexes that exhibit biological activity. For example, it reacts with transition metals like tantalum and tungsten to form complexes that can be used in catalysis and materials science, potentially impacting biological systems indirectly through their applications in drug delivery or biomaterials .

2. Neuroprotective Potential

Recent studies have highlighted the neuroprotective effects of compounds derived from TBSNHtBu. For instance, derivatives like polyfunctionalized nitrones have shown significant antioxidant properties, which are crucial for protecting neural tissues from oxidative stress . The mechanism involves scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

3. Antioxidant Activity

The antioxidant capacity of certain compounds synthesized from TBSNHtBu has been evaluated through various assays, demonstrating their ability to inhibit lipid peroxidation and scavenge free radicals. This activity is essential for developing therapeutic agents aimed at conditions such as stroke and other oxidative stress-related disorders .

Case Study 1: Synthesis of Tungsten Complexes

A study investigated the synthesis of mono-imido tungsten complexes using TBSNHtBu as a reagent. The resulting complexes were characterized by single-crystal X-ray diffraction, revealing their structural integrity and potential reactivity in biological systems . The research indicates that these complexes may serve as precursors for further biologically active compounds.

Case Study 2: Neuroprotective Agents

In another study, derivatives of TBSNHtBu were assessed for their neuroprotective effects against oxidative stress. The results indicated that certain synthesized nitrones exhibited potent antioxidant activities, effectively reducing neuronal damage in vitro models . These findings suggest a promising avenue for therapeutic development using TBSNHtBu-derived compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-tert-Butyltrimethylsilylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silylation of tert-butylamine using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. A typical protocol involves dissolving tert-butylamine in anhydrous dichloromethane, adding triethylamine (1.2 equiv) to neutralize HCl byproducts, and slowly introducing TMSCl (1.1 equiv) under nitrogen atmosphere. Reaction completion is monitored by TLC or GC-MS. Yield optimization requires strict control of moisture and temperature (0–5°C) to minimize side reactions like over-silylation .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection, while structural confirmation employs H and C NMR spectroscopy. Key spectral markers include:

- H NMR: Singlet for tert-butyl protons (~1.2 ppm) and trimethylsilyl protons (~0.1 ppm).

- C NMR: Quartet for silicon-coupled carbons (e.g., Si-CH at ~1.5 ppm).

High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks. Cross-validate with reference data from NIST Chemistry WebBook for analogous silylated amines .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the silyl group. Pre-purge storage containers with dry gas to eliminate moisture. Stability tests using accelerated degradation studies (40°C/75% RH for 14 days) can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO). Key parameters:

- Charge density on nitrogen (nucleophilicity).

- Energy barriers for silyl-group dissociation.

Software like Gaussian or ORCA is used, with solvent effects (e.g., toluene) modeled via PCM. Validate predictions with experimental kinetic data .

Q. What strategies resolve contradictory NMR data when this compound is used in complex reaction mixtures?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:

- Variable-temperature NMR to identify coalescence points.

- Si NMR for direct silyl-group characterization.

- Spiking with authentic samples or using 2D techniques (HSQC, HMBC) to assign overlapping signals .

Q. How does steric hindrance from the tert-butyl and trimethylsilyl groups influence catalytic applications of this compound?

- Methodological Answer : Steric parameters (Tolman cone angle, %V) are quantified using X-ray crystallography or molecular mechanics (e.g., OLEX2). Compare with less hindered analogs (e.g., N-methyltrimethylsilylamine) in catalysis screens (e.g., hydrosilylation). Kinetic studies under pseudo-first-order conditions reveal rate suppression due to hindered substrate access .

Properties

IUPAC Name |

2-methyl-N-trimethylsilylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NSi/c1-7(2,3)8-9(4,5)6/h8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHIREZHTRULPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204331 | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5577-67-3 | |

| Record name | N-(1,1-Dimethylethyl)-1,1,1-trimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylaminotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.